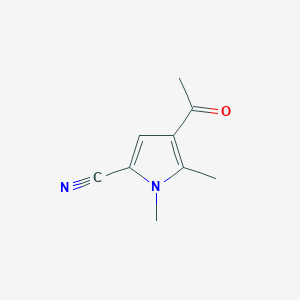
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile (DMAC) is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. DMAC is a pyrrole derivative that has a carbonitrile group attached to its pyrrole ring. The compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is also soluble in a variety of solvents, making it easy to work with in the lab. However, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has some limitations for lab experiments. It is a toxic compound and requires caution when handling. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has a short half-life, which can make it difficult to study its effects over a longer period of time.
Direcciones Futuras
There are several future directions for the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile. One area of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has shown promise as an anti-tumor and anti-inflammatory agent, and further studies may lead to the development of new drugs for cancer treatment and other inflammatory conditions. Another area of research is in the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile's antibacterial and antifungal activity. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile may be a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile and its effects on various biological processes.
Métodos De Síntesis
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can be synthesized by several methods, including the condensation reaction between 4-acetyl-1,5-dimethylpyrrole and malononitrile in the presence of a base. Another method involves the reaction of 4-acetyl-1,5-dimethylpyrrole with cyanogen bromide followed by hydrolysis. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can also be synthesized by the reaction of 4-acetyl-1,5-dimethylpyrrole with ethyl cyanoacetate in the presence of a base.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
121191-16-0 |
|---|---|
Nombre del producto |
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
4-acetyl-1,5-dimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3 |
Clave InChI |
DQHHXWVRTBGXOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
SMILES canónico |
CC1=C(C=C(N1C)C#N)C(=O)C |
Sinónimos |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



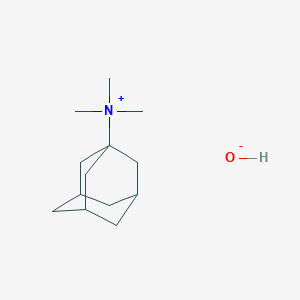
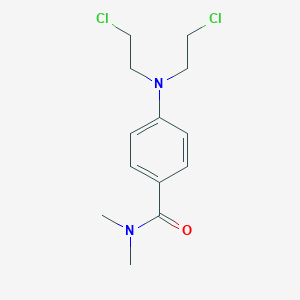
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
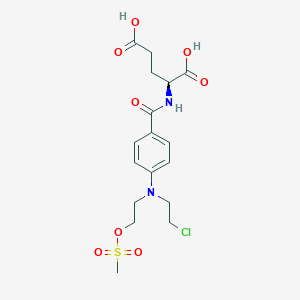
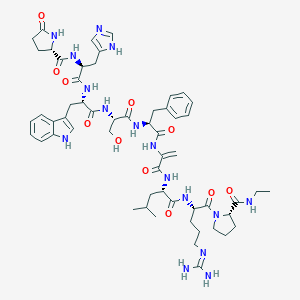

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
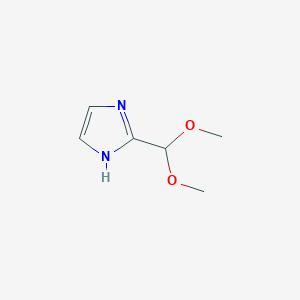
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
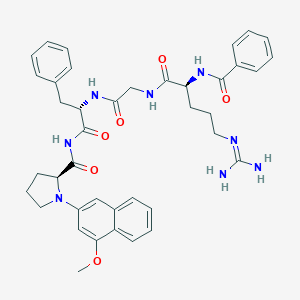
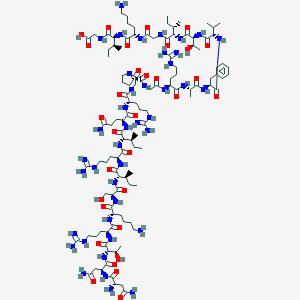
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
